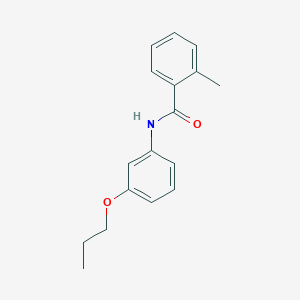
2-(3,5-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide, also known as A-836339, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system.
Mécanisme D'action
2-(3,5-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide is a potent and selective inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, 2-(3,5-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide increases the levels of endocannabinoids in the body, which in turn activates the cannabinoid receptors. The activation of cannabinoid receptors has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
2-(3,5-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. In animal models, 2-(3,5-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide has been shown to reduce pain sensitivity, inflammation, anxiety, and depression. 2-(3,5-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide has also been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body. Furthermore, 2-(3,5-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide has been shown to modulate the levels of other neurotransmitters such as dopamine, serotonin, and noradrenaline.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,5-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. 2-(3,5-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo experiments. However, 2-(3,5-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in aqueous solutions. Furthermore, 2-(3,5-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide has not been extensively studied in humans, which limits its translational potential.
Orientations Futures
There are several future directions for the study of 2-(3,5-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide. One potential direction is to investigate its potential use in the treatment of various diseases such as neuropathic pain, anxiety disorders, and depression. Another direction is to study its effects on the endocannabinoid system in humans. Furthermore, the development of more potent and selective FAAH inhibitors could lead to the discovery of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of 2-(3,5-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide involves the reaction of 2-(3,5-dimethylphenoxy)acetic acid with 3-ethoxyaniline in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with thionyl chloride to obtain the final product. The synthesis of 2-(3,5-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
2-(3,5-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in animal models. 2-(3,5-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide has also been investigated for its potential use in the treatment of various diseases such as neuropathic pain, anxiety disorders, and depression. Furthermore, 2-(3,5-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide has been shown to modulate the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain, mood, and appetite.
Propriétés
Nom du produit |
2-(3,5-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide |
|---|---|
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-(3,5-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H21NO3/c1-4-21-16-7-5-6-15(11-16)19-18(20)12-22-17-9-13(2)8-14(3)10-17/h5-11H,4,12H2,1-3H3,(H,19,20) |
Clé InChI |
DQSDACHOQHTEOL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)COC2=CC(=CC(=C2)C)C |
SMILES canonique |
CCOC1=CC=CC(=C1)NC(=O)COC2=CC(=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B268543.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B268546.png)
![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268548.png)
![2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268551.png)
methanone](/img/structure/B268554.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)

![N-[2-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268560.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)
![N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268565.png)